N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-3-NITRO-N-(PROPAN-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Nitration: The benzotriazole core undergoes nitration to introduce the nitro group at the desired position.
Amidation: The nitrated benzotriazole is then reacted with an appropriate benzoyl chloride derivative to form the benzamide linkage.
Substitution: Finally, the isopropyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzotriazole core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole core.
Scientific Research Applications
N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a UV absorber and stabilizer in polymers and coatings to protect materials from UV radiation
Mechanism of Action
The mechanism of action of N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide involves its interaction with molecular targets and pathways within biological systems. The benzotriazole core can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Used as a UV absorber in polymers.
2-(2H-1,2,3-Benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol: Known for its UV protective properties.
2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Used in high-temperature polymers.
Uniqueness
N-[4-(2H-1,2,3-Benzotriazol-2-yl)phenyl]-3-nitro-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and isopropyl substitution differentiate it from other benzotriazole derivatives, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
N-[4-(benzotriazol-2-yl)phenyl]-3-nitro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15(2)25(22(28)16-6-5-7-19(14-16)27(29)30)17-10-12-18(13-11-17)26-23-20-8-3-4-9-21(20)24-26/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBXPSNQUVBRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.